N-(3-(Chloromethyl)-5-cyanophenyl)acetamide
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Overview
Description
N-(3-(Chloromethyl)-5-cyanophenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloromethyl group and a cyano group attached to a phenyl ring, which is further connected to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Chloromethyl)-5-cyanophenyl)acetamide typically involves the reaction of 3-(chloromethyl)-5-cyanobenzylamine with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. Another method involves the direct treatment of substituted aryl amines with alkyl cyanoacetates under solvent-free conditions at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-(Chloromethyl)-5-cyanophenyl)acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen or carbon-oxygen bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the cyano group, leading to the formation of amides or amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include substituted amines, ethers, and nitriles.
Hydrolysis: Products include carboxylic acids and amines.
Oxidation and Reduction: Products include amides and reduced amines.
Scientific Research Applications
N-(3-(Chloromethyl)-5-cyanophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-(Chloromethyl)-5-cyanophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The cyano group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chlorophenyl)acetamide
- N-(3-Cyanophenyl)acetamide
- N-(3-Methylphenyl)acetamide
Comparison and Uniqueness
N-(3-(Chloromethyl)-5-cyanophenyl)acetamide is unique due to the presence of both chloromethyl and cyano groups on the phenyl ring This dual functionality allows for a broader range of chemical reactions and interactions compared to similar compounds that lack one of these groups
Properties
Molecular Formula |
C10H9ClN2O |
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Molecular Weight |
208.64 g/mol |
IUPAC Name |
N-[3-(chloromethyl)-5-cyanophenyl]acetamide |
InChI |
InChI=1S/C10H9ClN2O/c1-7(14)13-10-3-8(5-11)2-9(4-10)6-12/h2-4H,5H2,1H3,(H,13,14) |
InChI Key |
PTBAMZMZOQVJEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC(=C1)C#N)CCl |
Origin of Product |
United States |
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